(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride involves the reaction of 1-bis(4-fluorophenyl)methyl piperazine with cyclohexylmethanone under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on an industrial scale would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The piperazine ring can participate in nucleophilic substitution reactions, particularly with halogenated compounds.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include halogenated analogs and bases such as sodium hydride or potassium carbonate.
Oxidation and reduction: Typical oxidizing agents might include potassium permanganate or chromium trioxide, while reducing agents could involve lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halogenated compounds can yield various substituted piperazine derivatives .
Scientific Research Applications
(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride involves its binding to the cannabinoid CB1 receptor. As an inverse agonist, it reduces the basal activity of the receptor, leading to decreased G protein coupling and reduced signaling . This action is thought to contribute to its potential antiobesity effects by modulating appetite and energy balance .
Comparison with Similar Compounds
Similar Compounds
Rimonabant (SR141716A): A first-generation CB1 inverse agonist with significant psychiatric side effects.
Otenabant and Taranabant: Other first-generation CB1 inverse agonists with similar issues.
LDK1203 and LDK1222: Analogous compounds with different substitutions on the piperazine ring.
Uniqueness
(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride is unique due to its distinct chemical scaffold, which offers the potential for reduced central activity and fewer psychiatric side effects compared to first-generation CB1 inverse agonists . This makes it a promising candidate for further development in the field of antiobesity drugs .
Properties
Molecular Formula |
C24H29ClF2N2O |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-cyclohexylmethanone;hydrochloride |
InChI |
InChI=1S/C24H28F2N2O.ClH/c25-21-10-6-18(7-11-21)23(19-8-12-22(26)13-9-19)27-14-16-28(17-15-27)24(29)20-4-2-1-3-5-20;/h6-13,20,23H,1-5,14-17H2;1H |
InChI Key |
PIXRWNJNSRDZGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
Origin of Product |
United States |
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